Scutellarin methyl ester
Overview
Description
Scutellarin methyl ester is a component of breviscapine . It is a polyphenolic flavone with a characteristic C7-glucuronide substituent . It is widely distributed in nature, particularly in mint plants, herbs such as Mexican oregano, sweet basil, and psyllium .
Synthesis Analysis
Scutellarin methyl ester has been synthesized from 3,4,5-trimethoxyphenol in high yield in four steps . This strategy relies on acetylation, aldolization, cyclization, and hydrolysis reactions .Molecular Structure Analysis
Scutellarin has a molecular formula of C21H18O12 and a molecular weight of 462.35 g/mol . It is classified as a flavonoid with a basic C6-C3-C6 structure, consisting of two aromatic rings linked by a 3-carbon chain .Chemical Reactions Analysis
Scutellarin methyl ester has been synthesized from 3,4,5-trimethoxyphenol in high yield in four steps . This strategy relies on acetylation, aldolization, cyclization, and hydrolysis reactions .Physical And Chemical Properties Analysis
Analyses using QikProp revealed scutellarin to have aqueous solubility (QPlogS), octanol/water partition coefficient (QPlogPo/w), and human serum albumin binding of −3.49, −0.28, and −0.78, respectively, which are within or near to the recommended ranges for drugs .Scientific Research Applications
Treatment of Cerebral Infarction, Angina Pectoris, Cerebral Thrombosis, and Coronary Heart Disease
- Field : Medical Science
- Application : Scutellarin has a wide range of pharmacological activities and is widely used in the treatment of cerebral infarction, angina pectoris, cerebral thrombosis, and coronary heart disease .
Anti-Tumor Effects
- Field : Oncology
- Application : Researchers have found that Scutellarin has good therapeutic effects in anti-tumor applications. The cancer treatment involves glioma, breast cancer, lung cancer, renal cancer, colon cancer, and so on .
Treatment of Acute Myeloid Leukemia (AML)
- Field : Hematology
- Methods : In this study, the combination of network pharmacology and experimental verification was performed to identify the pharmacological mechanisms of Scutellarin for AML therapy .
- Results : The results of PPI network analysis, GO analysis and KEGG pathway enrichment demonstrated that the anti-AML effect of Scutellarin may focus on MAPK signaling pathway .
Anti-Inflammatory and Anti-Oxidation
- Field : Pharmacology
- Application : Scutellarin has been found to have anti-inflammatory and anti-oxidative effects .
Anti-Virus
Treatment of Metabolic Diseases and Protection of Kidney
- Field : Nephrology and Endocrinology
- Application : Scutellarin has been found to be effective in the treatment of metabolic diseases and in protecting the kidney .
Inhibition of Glioma Growth
- Field : Oncology
- Application : Scutellarin has been found to inhibit the growth of glioma, as well as the proliferation and migration of glioma cells .
Prodrug Development
- Field : Pharmaceutical Sciences
- Application : Scutellarin methyl ester has been used in the development of prodrugs. Prodrugs are biologically inactive compounds that can be metabolized in the body to produce an active drug .
- Methods : In one study, eight novel carbamate prodrugs of scutellarin methyl ester were obtained, and their physiochemical properties, Caco-2 cell permeability, and in vitro anti-oxidative activity were evaluated .
Future Directions
properties
IUPAC Name |
methyl (2S,3S,4S,5R,6S)-6-[5,6-dihydroxy-2-(4-hydroxyphenyl)-4-oxochromen-7-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20O12/c1-31-21(30)20-18(28)17(27)19(29)22(34-20)33-13-7-12-14(16(26)15(13)25)10(24)6-11(32-12)8-2-4-9(23)5-3-8/h2-7,17-20,22-23,25-29H,1H3/t17-,18-,19+,20-,22+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LNIVUWPCHRNJLG-SXFAUFNYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1C(C(C(C(O1)OC2=C(C(=C3C(=C2)OC(=CC3=O)C4=CC=C(C=C4)O)O)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)OC2=C(C(=C3C(=C2)OC(=CC3=O)C4=CC=C(C=C4)O)O)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20O12 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
476.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Scutellarin methylester |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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